N-ethyl-3-fluoro-4-hydroxy-N-(4-morpholin-4-ylphenyl)benzamide
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Overview
Description
N-ethyl-3-fluoro-4-hydroxy-N-(4-morpholin-4-ylphenyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with ethyl, fluoro, hydroxy, and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-fluoro-4-hydroxy-N-(4-morpholin-4-ylphenyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzoic acid, ethylamine, and 4-morpholin-4-ylphenylamine.
Amide Bond Formation: The first step involves the formation of the amide bond. This can be achieved by reacting 3-fluoro-4-hydroxybenzoic acid with ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with 4-morpholin-4-ylphenylamine under conditions that facilitate the formation of the final product. This step may require a catalyst or specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-fluoro-4-hydroxy-N-(4-morpholin-4-ylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-ethyl-3-fluoro-4-hydroxy-N-(4-morpholin-4-ylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
Biological Studies: Its effects on cellular processes can be investigated to elucidate its mechanism of action and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-ethyl-3-fluoro-4-hydroxy-N-(4-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target’s role in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-3-fluoro-4-hydroxybenzamide: Lacks the morpholinyl group, which may affect its binding affinity and specificity.
N-ethyl-4-hydroxy-N-(4-morpholin-4-ylphenyl)benzamide: Lacks the fluoro group, which can influence its reactivity and biological activity.
N-ethyl-3-fluoro-4-hydroxy-N-phenylbenzamide: Lacks the morpholinyl group, affecting its solubility and pharmacokinetic properties.
Uniqueness
N-ethyl-3-fluoro-4-hydroxy-N-(4-morpholin-4-ylphenyl)benzamide is unique due to the presence of both the fluoro and morpholinyl groups, which confer specific chemical and biological properties. These groups can enhance its binding affinity, selectivity, and overall efficacy in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-ethyl-3-fluoro-4-hydroxy-N-(4-morpholin-4-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-2-22(19(24)14-3-8-18(23)17(20)13-14)16-6-4-15(5-7-16)21-9-11-25-12-10-21/h3-8,13,23H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPMZHBEENYMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)N2CCOCC2)C(=O)C3=CC(=C(C=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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